Podocarpusflavone A is a natural product found in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.

Podocarpusflavone A

CAS No.: 41583-83-9

Cat. No.: VC13331833

Molecular Formula: C31H20O10

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41583-83-9 |

|---|---|

| Molecular Formula | C31H20O10 |

| Molecular Weight | 552.5 g/mol |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 |

| Standard InChI Key | RBTRUVNXLDXHBJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

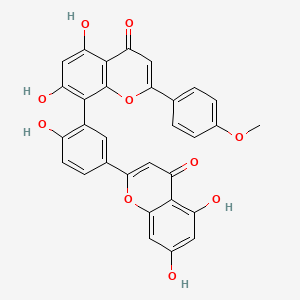

Podocarpusflavone A is a biflavonoid consisting of two flavone units linked via a carbon–carbon bond between the 8-position of one flavone and the 3′-position of another . Its molecular structure (Figure 1) includes a 4-methoxyphenyl group at the 2-position and hydroxyl groups at the 5, 7, and 4′-positions, which are critical for its solubility and interaction with biological targets . The compound’s IUPAC name, 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, reflects this complex arrangement .

Key Structural Features:

-

SMILES Notation:

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O.

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm PCFA’s structure. The -NMR spectrum reveals signals for aromatic protons (δ 6.10–7.80 ppm), hydroxyl groups (δ 9.20–12.50 ppm), and a methoxy group (δ 3.59 ppm) . High-resolution MS shows a protonated molecule at m/z 553.11293 ([M+H]) .

Natural Occurrence and Extraction

Plant Sources

PCFA is predominantly isolated from:

-

Podocarpaceae Family:

-

Clusiaceae Family:

Extraction and Isolation Methods

-

Solvent Extraction: Ethanol or dichloromethane extracts are fractionated using column chromatography .

-

Chromatographic Techniques: Silica gel and Sephadex LH-20 columns yield PCFA-enriched fractions, with final purification via preparative HPLC .

Pharmacological Activities

Antimycobacterial Activity

PCFA demonstrates potent activity against Mycobacterium tuberculosis:

-

Intracellular Action: Reduces bacterial load in infected macrophages by 60% at 32 µM, synergizing with isoniazid .

-

In Vivo Efficacy: In zebrafish models, PCFA (32 µM) decreases M. marinum burden comparably to rifampicin .

Mechanism: PCFA likely inhibits M. tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor that suppresses host immune responses .

Antiviral Activity

-

Dengue Virus: Inhibits NS5 RNA-dependent RNA polymerase (RdRp) with an IC of 0.75 µM .

-

SARS-CoV-2: Preliminary studies suggest inhibition of viral proteases, though data remain unpublished .

Antioxidant and Cardioprotective Effects

PCFA scavenges reactive oxygen species (ROS) and protects cardiomyocytes:

-

H9c2 Cardiomyocytes: Reduces HO-induced apoptosis by 40% and lowers lactate dehydrogenase (LDH) release .

Melanoma

-

In Vitro: Inhibits A375, SK-MEL-1, and SK-MEL-5 cell viability (IC = 20 µM) .

-

In Vivo: Reduces tumor volume by 55% in A375 xenograft mice at 40 mg/kg .

STAT3 Inhibition

PCFA suppresses STAT3 phosphorylation (IC = 1.68 µM), disrupting oncogenic signaling in breast and lung cancer cells .

Synthesis and Structural Modification

Modular Synthesis (ACS Omega, 2023)

A scalable route for PCFA analogs involves:

-

Claisen–Schmidt Condensation: Chalcone intermediates synthesized from acetophenones and benzaldehydes .

-

Oxidative Coupling: FeCl-mediated dimerization yields biflavones (58% yield) .

Optimization Challenges:

-

Side Reactions: Polymerization and over-oxidation require stringent anhydrous conditions .

-

Purification: Silica gel chromatography avoids costly HPLC steps .

Therapeutic Applications and Future Directions

Research Gaps

-

Pharmacokinetics: Oral bioavailability and metabolism data are lacking.

-

Clinical Trials: No human studies to date.

| Activity | Target/Model | IC/MIC | Reference |

|---|---|---|---|

| Antimycobacterial | M. tuberculosis | 34.38 µM | |

| Antiviral (Dengue) | NS5 RdRp | 0.75 µM | |

| STAT3 Inhibition | Breast cancer cells | 1.68 µM | |

| Antioxidant | DPPH radical | 12.5 µM |

Table 2: Natural Sources of Podocarpusflavone A

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume